phosphanium bromide CAS No. 83085-84-1](/img/structure/B14421102.png)
[5-(Acetyloxy)pentyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetyloxy)pentylphosphanium bromide: is a chemical compound with the molecular formula C25H28BrO2P. It is a phosphonium salt, which is a class of compounds containing a positively charged phosphorus atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)pentylphosphanium bromide typically involves the reaction of triphenylphosphine with 5-bromopentyl acetate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 5-(Acetyloxy)pentylphosphanium bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Acetyloxy)pentylphosphanium bromide can undergo oxidation reactions, where the phosphorus atom is oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various phosphonium salts.
- Acts as a phase-transfer catalyst in certain reactions .
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine:
- Explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry:
Mecanismo De Acción
The mechanism of action of 5-(Acetyloxy)pentylphosphanium bromide involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged biomolecules, leading to the formation of stable complexes. This interaction can disrupt cellular processes, making it effective as an antimicrobial agent. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, enhancing its utility in organic synthesis .
Comparación Con Compuestos Similares
- (5-Carboxypentyl)(triphenyl)phosphanium bromide
- Triphenyl(3-phenylpropyl)phosphanium bromide
- Phosphonium, (2-methoxyethyl)triphenyl-, bromide
- (2-Naphthylmethyl)(triphenyl)phosphanium bromide
- Triphenyl(2-thienylmethyl)phosphanium bromide
- (2-Phenoxyethyl)(triphenyl)phosphanium bromide
- 2-Cyanoethyl triphenylphosphonium bromide
Uniqueness: What sets 5-(Acetyloxy)pentylphosphanium bromide apart from similar compounds is its unique acetyloxy group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications and as a reagent in various chemical reactions .
Propiedades
Número CAS |
83085-84-1 |
|---|---|
Fórmula molecular |
C25H28BrO2P |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
5-acetyloxypentyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-22(26)27-20-12-5-13-21-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25;/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
VCKVZEMBKKKELI-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


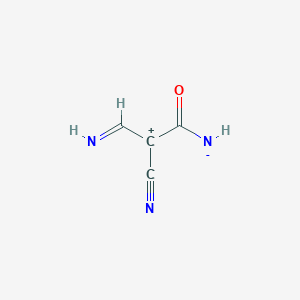
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
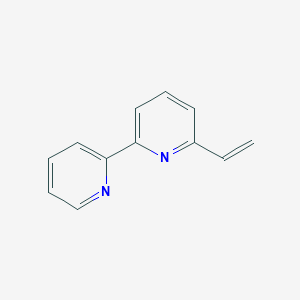
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
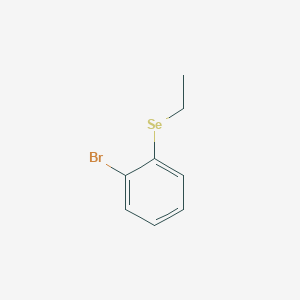

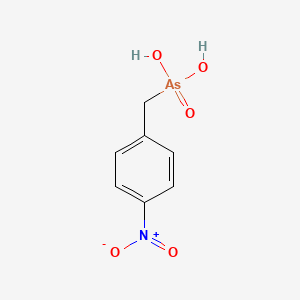

![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)

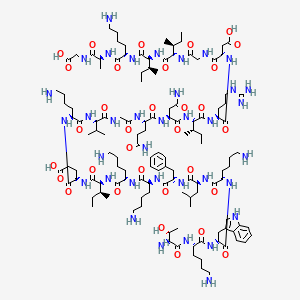
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)

